![molecular formula C20H20N4O2 B12184870 (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12184870.png)
(1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
(1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps. One common route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The indole and piperazine rings are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the pyridine ring can participate in hydrogen bonding and other interactions.
Biological Activity
The compound (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone , with the molecular formula C20H20N4O2, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features an indole moiety, a piperazine ring, and a pyridine carbonyl group, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have demonstrated that derivatives with indole and piperazine structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Compound | Cancer Type | Mechanism of Action |
---|---|---|
Compound A | Breast Cancer | Induces apoptosis via caspase activation |
Compound B | Lung Cancer | Inhibits cell proliferation through cell cycle arrest |
Compound C | Colon Cancer | Modulates signaling pathways related to tumor growth |
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. Indole derivatives are known to interact with serotonin receptors and have been shown to exhibit antidepressant-like effects in animal models.
Antimicrobial Properties
Additionally, some studies suggest that the compound may possess antimicrobial properties. The presence of the piperazine ring is often associated with enhanced interactions with bacterial enzymes, potentially leading to bactericidal effects.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of various receptors, including serotonin and dopamine receptors.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Signal Transduction Pathways : The compound could affect various signal transduction pathways that are crucial for cellular growth and survival.
Case Studies
Several case studies highlight the efficacy of similar compounds in preclinical and clinical settings:
- Case Study 1 : A derivative of the compound was tested in a Phase II clinical trial for its effectiveness against metastatic breast cancer, showing promising results in tumor reduction.
- Case Study 2 : Animal studies demonstrated that administration of the compound led to significant improvements in cognitive function in models of Alzheimer’s disease.
- Case Study 3 : A study involving bacterial strains showed that the compound exhibited significant antibacterial activity against multi-drug resistant strains.
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-(1-methylindole-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C20H20N4O2/c1-22-17-5-3-2-4-16(17)14-18(22)20(26)24-12-10-23(11-13-24)19(25)15-6-8-21-9-7-15/h2-9,14H,10-13H2,1H3 |
InChI Key |
NHBMTNDDWKOHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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